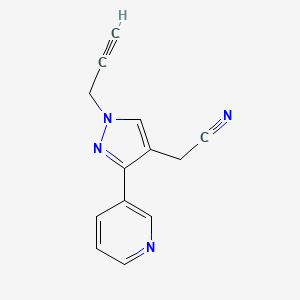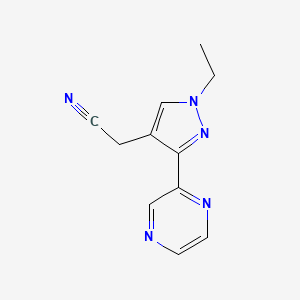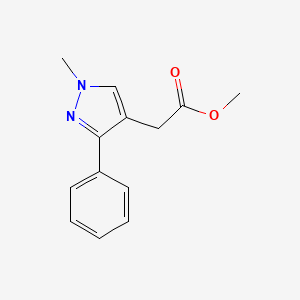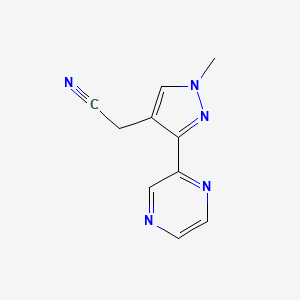
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, also known as CMTP, is a synthetic organic compound that has been studied for its potential applications in scientific research. CMTP is a colorless, crystalline solid with a melting point of approximately 164°C and a molecular weight of 282.3 g/mol. It has been used in various biochemical and physiological experiments, and its potential applications are still being explored.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of pyrazole derivatives, including those with cyanomethyl and thiophen-2-yl groups, involves innovative pathways that yield compounds with potential applications in various fields. For instance, novel methods have been developed for synthesizing 1-aryl-5-cyano-1H-pyrazole derivatives, indicating their significance in chemical hybridizing agents for crops like wheat and barley (Beck, Ackmann, Staszak, & Wright, 1988).
Antimicrobial Activity
- Certain pyrazole derivatives, synthesized and characterized for their antimicrobial properties, demonstrate significant activity against various bacterial and fungal strains. This showcases the potential of such compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Structural Analysis
- Detailed structural analyses of pyrazole derivatives reveal insights into their molecular configurations, contributing to the understanding of their chemical behavior and potential applications. For instance, the crystal structure of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate was determined, providing valuable information on its planarity and molecular interactions (Qu, 2009).
Antidepressant Activity
- Some pyrazole derivatives have been evaluated for their antidepressant activity, indicating the therapeutic potential of these compounds. The study of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrates promising antidepressant effects, suggesting a new avenue for medication development (Mathew, Suresh, & Anbazhagan, 2014).
Advanced Material Applications
- Pyrazole derivatives are explored for their potential in advanced material applications, such as optical nonlinearity, indicating their utility in developing new materials for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Corrosion Inhibition
- The application of pyrazole derivatives in corrosion inhibition has been studied, with certain compounds showing effectiveness in protecting steel against corrosion in acidic environments. This underscores the role of pyrazole-based compounds in industrial applications (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-3-4-13-8(10(14)15)6-7(12-13)9-2-1-5-16-9/h1-2,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIBOLVUTCKWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















